molecular formula C9H4F3N B6206144 6,7,8-trifluoroisoquinoline CAS No. 1535288-37-9

6,7,8-trifluoroisoquinoline

Cat. No. B6206144
CAS RN: 1535288-37-9
M. Wt: 183.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8-Trifluoroisoquinoline (TFIQ) is a heterocyclic aromatic compound that belongs to the isoquinoline family of compounds. It is a colorless, crystalline solid with a molecular formula of C9H5F3N and a molecular weight of 174.14 g/mol. It is a versatile building block used in the synthesis of many biologically active compounds, such as pharmaceuticals, agrochemicals, and natural products. It is also used in the preparation of polymers and other specialty materials.

Scientific Research Applications

6,7,8-trifluoroisoquinoline has been used in a variety of scientific research applications. It has been used as a model compound to study the structure-activity relationships of isoquinoline derivatives. It has also been used as a starting material in the synthesis of various biologically active compounds, such as antipsychotics, anticonvulsants, and anti-inflammatory agents. In addition, it has been used to study the mechanism of action of various drugs and to identify new therapeutic targets.

Mechanism of Action

The mechanism of action of 6,7,8-trifluoroisoquinoline is not well understood. However, it has been suggested that it may act as an agonist at certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor. It has also been suggested that it may act as an antagonist at certain G-protein coupled receptors, such as the dopamine D2 receptor.
Biochemical and Physiological Effects
6,7,8-trifluoroisoquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and antidepressant activity in animal models. It has also been shown to have anti-inflammatory, anti-cancer, and neuroprotective activity in cell culture studies.

Advantages and Limitations for Lab Experiments

The use of 6,7,8-trifluoroisoquinoline in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound that can be easily synthesized in the laboratory. It is also a versatile compound that can be used in a variety of scientific research applications. However, it has several limitations. It is a relatively unstable compound that can be easily degraded in the presence of light and oxygen. In addition, it is a relatively low-potency compound, which may limit its utility in certain applications.

Future Directions

The potential applications of 6,7,8-trifluoroisoquinoline are vast. Future research should focus on further elucidating the mechanism of action of 6,7,8-trifluoroisoquinoline and exploring its potential therapeutic applications. In addition, further research should be conducted to identify new synthetic methods for the production of 6,7,8-trifluoroisoquinoline and its derivatives. Finally, research should be conducted to identify new applications of 6,7,8-trifluoroisoquinoline, such as its use as a building block in the synthesis of novel pharmaceuticals and agrochemicals.

Synthesis Methods

6,7,8-trifluoroisoquinoline can be synthesized through various methods, including the traditional Vilsmeier-Haack reaction, the Fritsch-Buttenberg-Wiechell (FBW) reaction, and the Hantzsch dihydropyridine synthesis. The Vilsmeier-Haack reaction involves the reaction of aldehydes with phosphorus oxychloride, followed by the reaction of the resulting chloroformate with an amine. The FBW reaction involves the reaction of aldehydes with diazomethane, followed by the reaction of the resulting methyl ester with an amine. The Hantzsch dihydropyridine synthesis involves the reaction of aldehydes with ethyl cyanoacetate, followed by the reaction of the resulting ethyl cyanoacetate with an amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6,7,8-trifluoroisoquinoline can be achieved through a multi-step process involving the conversion of a readily available starting material into the desired product.", "Starting Materials": [ "2,3,4-trifluorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium ethoxide", "acetic acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Condensation of 2,3,4-trifluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and sodium ethoxide to form 2,3,4-trifluoro-1-(ethoxycarbonyl)phenyl-2-propen-1-one.", "Step 2: Cyclization of the intermediate product from step 1 with acetic acid and sulfuric acid to form 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline.", "Step 3: Diazotization of 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 4: Coupling of the diazonium salt with sodium hydroxide to form 6,7,8-trifluoroisoquinoline.", "Step 5: Methylation of 6,7,8-trifluoroisoquinoline with methyl iodide to form the final product, 6,7,8-trifluoroisoquinoline." ] }

CAS RN

1535288-37-9

Molecular Formula

C9H4F3N

Molecular Weight

183.1

Purity

95

Origin of Product

United States

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